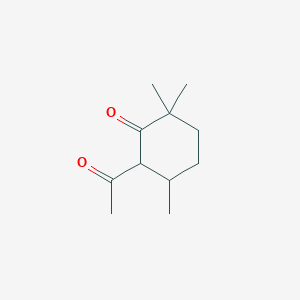

Cyclohexanone, 6-acetyl-2,2,5-trimethyl-

Description

Contextualization within the Field of Substituted Cyclohexanones

Substituted cyclohexanones are a significant class of organic compounds, forming the core structural framework of numerous natural products and pharmaceutical drugs. beilstein-journals.orgnih.gov The stereoselective synthesis of these molecules is a major focus in organic chemistry due to their potential biological activities. beilstein-journals.orgnih.gov For instance, Garsubellin A, which contains a cyclohexanone (B45756) skeleton, is a potent inducer of choline (B1196258) acetyltransferase and is explored for potential use in treating Alzheimer's disease. beilstein-journals.orgnih.gov

The synthesis of highly functionalized cyclohexanones often involves cascade reactions, such as the Michael-aldol reaction, to construct the complex cyclic system with high diastereoselectivity. beilstein-journals.orgnih.gov The specific substituents on the cyclohexanone ring, such as the acetyl and trimethyl groups in the target compound, are crucial as they dictate the molecule's three-dimensional shape and chemical reactivity, including its potential interactions with biological targets. The presence of these groups can influence reaction pathways, such as oxidation, reduction, and substitution, making the molecule a versatile building block in synthesis.

Significance as a Research Target and Synthetic Intermediate

Cyclohexanone, 6-acetyl-2,2,5-trimethyl- is a valuable intermediate in synthetic organic chemistry. Its functional groups—a ketone and an acetyl group—serve as handles for a variety of chemical transformations. The compound can undergo oxidation to yield corresponding carboxylic acids, or reduction to convert the ketone group into an alcohol. Furthermore, the acetyl group can be replaced by other functional groups through nucleophilic substitution reactions.

The synthesis of this compound can be approached through several routes, with a notable method being the oxidative catalytic pathway starting from β-isophorone (2,6,6-trimethylcyclohex-2-en-1-one). This process involves the air oxidation of β-isophorone to produce 2,6,6-trimethyl-2-cyclohexene-1,4-dione (B1673608) (KIP), which can then be further modified to yield the target molecule.

Table 2: Exemplary Synthesis Parameters for a Precursor to Cyclohexanone, 6-acetyl-2,2,5-trimethyl-

| Parameter | Details |

|---|---|

| Starting Material | β-Isophorone |

| Catalyst System | Cu(II) acetylacetonate (B107027) and pyridine (B92270) |

| Molar Ratios | β-isophorone : pyridine : catalyst = 130 : 30 : 1 |

| Temperature | 50–80°C |

| Key Intermediate | 2,6,6-trimethyl-2-cyclohexene-1,4-dione (KIP) |

| Yield of Intermediate | >90% |

Data derived from a solvent-free oxidation method described in US Patent 4970347A.

This intermediate (KIP) can then undergo selective hydrogenation and subsequent acetylation to produce Cyclohexanone, 6-acetyl-2,2,5-trimethyl-. The versatility of this and other substituted cyclohexanones makes them key components in the synthesis of more complex molecules for various applications. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

834900-34-4 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

6-acetyl-2,2,5-trimethylcyclohexan-1-one |

InChI |

InChI=1S/C11H18O2/c1-7-5-6-11(3,4)10(13)9(7)8(2)12/h7,9H,5-6H2,1-4H3 |

InChI Key |

FEFPJRXVFVTDQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(=O)C1C(=O)C)(C)C |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations in Acetylated Trimethylcyclohexanones

Systematic IUPAC Naming Conventions for Cyclohexanone (B45756), 6-acetyl-2,2,5-trimethyl-

The systematic name for the compound with the chemical formula C₁₁H₁₈O₂ is 6-acetyl-2,2,5-trimethylcyclohexan-1-one . nih.gov This nomenclature is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

The naming process begins by identifying the principal functional group, which in this case is the ketone within the cyclohexane (B81311) ring, leading to the base name "cyclohexanone". The carbon atom of the carbonyl group is assigned position 1. The ring is then numbered to give the other substituents the lowest possible locants. Following this rule, the substituents are a 6-acetyl group, and methyl groups at positions 2, 2, and 5. The substituents are then listed in alphabetical order (acetyl, methyl) preceded by their numerical locants. The prefix "tri-" is used to indicate the presence of three methyl groups.

| Property | Value |

| IUPAC Name | 6-acetyl-2,2,5-trimethylcyclohexan-1-one |

| Molecular Formula | C₁₁H₁₈O₂ |

| Molecular Weight | 182.26 g/mol |

| CAS Number | 834900-34-4 |

Potential for Diastereoisomerism and Enantiomerism in Cyclohexanone Derivatives

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. 182.160.97windows.net For "Cyclohexanone, 6-acetyl-2,2,5-trimethyl-", the potential for stereoisomerism arises from the presence of chiral centers.

A chiral center, or stereocenter, is typically a carbon atom bonded to four different groups. In the structure of 6-acetyl-2,2,5-trimethylcyclohexan-1-one, there are two such chiral centers:

Carbon-5 (C5): Bonded to a hydrogen atom, a methyl group, C4, and C6.

Carbon-6 (C6): Bonded to a hydrogen atom, an acetyl group, C1, and C5.

The presence of 'n' chiral centers in a molecule can lead to a maximum of 2ⁿ stereoisomers. For this compound, with n=2, a maximum of four stereoisomers can exist. These stereoisomers can be classified as either enantiomers or diastereomers. youtube.com

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. youtube.com A molecule that has a non-superimposable mirror image is termed "chiral".

Diastereomers are stereoisomers that are not mirror images of each other. youtube.comyoutube.com This occurs in compounds with multiple chiral centers when at least one, but not all, of the chiral centers have different configurations compared to another stereoisomer. youtube.comyoutube.com

For 6-acetyl-2,2,5-trimethylcyclohexan-1-one, the possible configurations at C5 and C6 (designated as R or S) would lead to the following stereoisomeric relationships:

| Stereoisomer Configurations | Relationship |

| (5R, 6R) and (5S, 6S) | Enantiomers |

| (5R, 6S) and (5S, 6R) | Enantiomers |

| (5R, 6R) and (5R, 6S) | Diastereomers |

| (5R, 6R) and (5S, 6R) | Diastereomers |

| (5S, 6S) and (5R, 6S) | Diastereomers |

| (5S, 6S) and (5S, 6R) | Diastereomers |

Conformational Dynamics of Substituted Cyclohexanone Rings

The cyclohexane ring is not planar. To minimize angle strain and torsional strain, it adopts several non-planar conformations. wikipedia.org The most stable of these is the chair conformation . wikipedia.orgyoutube.com In this conformation, the C-C-C bond angles are approximately 111°, which is very close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. Furthermore, all the hydrogen atoms on adjacent carbons are staggered, which minimizes torsional strain. youtube.com

The cyclohexane ring is conformationally mobile. Through a process known as ring flip or chair inversion , one chair conformation can interconvert into another. fiveable.meyoutube.com During this process, all axial bonds become equatorial, and all equatorial bonds become axial. youtube.com This inversion is rapid at room temperature.

The transition between the two chair forms involves passing through higher-energy conformations, such as the half-chair and the twist-boat. wikipedia.org The energy barrier for the ring inversion of unsubstituted cyclohexane is approximately 10-11 kcal/mol (42-46 kJ/mol). The presence of substituents on the ring can affect this barrier, but the fundamental process remains the same.

In a substituted cyclohexane, the two chair conformations resulting from a ring flip are often not of equal energy. libretexts.org Substituents generally prefer the equatorial position over the axial position to minimize steric strain. libretexts.orgmsu.edu

When a substituent is in an axial position, it experiences steric repulsion with the other two axial atoms on the same side of the ring (at positions C3 and C5 relative to the substituent at C1). This unfavorable interaction is known as a 1,3-diaxial interaction . openochem.orglibretexts.org These are essentially gauche-butane interactions. In the equatorial position, the substituent points away from the rest of the ring, avoiding these steric clashes. libretexts.org

The preference for the equatorial position can be quantified by the conformational "A-value," which represents the free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. masterorganicchemistry.com A larger A-value indicates a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| -CH₃ (Methyl) | 1.7 |

| -COCH₃ (Acetyl) | ~1.0-1.5 |

| -C(CH₃)₃ (tert-Butyl) | >4.5 |

Note: The A-value for the acetyl group can vary depending on its rotational conformation.

For 6-acetyl-2,2,5-trimethylcyclohexan-1-one , the conformational preference is determined by the steric demands of the four substituents:

2,2-dimethyl group: One methyl group will be axial, and the other will be equatorial. This is fixed regardless of ring conformation.

5-methyl group: This group has a significant preference for the equatorial position (A-value ≈ 1.7 kcal/mol).

6-acetyl group: This group also prefers the equatorial position (A-value ≈ 1.0-1.5 kcal/mol).

Considering the steric interactions, the most stable conformation will be the one where the larger groups (5-methyl and 6-acetyl) occupy equatorial positions. A ring flip would place both of these groups into the more sterically hindered axial positions, resulting in a significantly less stable conformer. Therefore, the conformational equilibrium for any given stereoisomer of 6-acetyl-2,2,5-trimethylcyclohexan-1-one will strongly favor the chair conformation where the C5-methyl and C6-acetyl groups are equatorial. The bulky nature of these substituents effectively "locks" the ring into this preferred conformation. libretexts.org

Table of Compound Names

| Common Name/Systematic Name |

| Cyclohexanone, 6-acetyl-2,2,5-trimethyl- |

| 6-acetyl-2,2,5-trimethylcyclohexan-1-one |

| Cyclohexane |

| Methylcyclohexane |

Synthetic Methodologies and Chemical Transformations of Cyclohexanone, 6 Acetyl 2,2,5 Trimethyl

Strategies for the Direct Synthesis of Cyclohexanone (B45756), 6-acetyl-2,2,5-trimethyl-

The direct introduction of an acetyl group at the 6-position of a 2,2,5-trimethylcyclohexanone precursor presents a key synthetic challenge. The regioselectivity of this transformation is paramount.

A plausible and direct route to Cyclohexanone, 6-acetyl-2,2,5-trimethyl- involves the acylation of a suitable 2,2,5-trimethylcyclohexanone precursor. This can be approached through classical enolate chemistry or by employing modern catalytic methods.

The generation of a specific enolate from 2,2,5-trimethylcyclohexanone is the critical step for a directed acetylation. The regioselectivity of enolate formation is influenced by the choice of base and reaction conditions. For a ketone with two different enolizable α-positions, the formation of the kinetic or thermodynamic enolate can be controlled.

Kinetic Enolate: Deprotonation at the less hindered α-position (C6) is favored under kinetically controlled conditions. This typically involves using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting kinetic enolate can then be trapped with an acetylating agent, such as acetyl chloride or acetic anhydride, to yield the desired 6-acetyl product.

Thermodynamic Enolate: Under thermodynamically controlled conditions (e.g., a weaker base like sodium ethoxide at room temperature), the more substituted and more stable enolate is formed preferentially. In the case of 2,2,5-trimethylcyclohexanone, this would likely lead to deprotonation at the C3 position, resulting in an undesired product upon acetylation.

The stereochemistry of the subsequent alkylation of cyclohexanone enolates is also a crucial consideration, with a tendency for the incoming electrophile to add from the axial direction to a rigid cyclohexanone enolate. ubc.ca

A general representation of the direct alkylation of a ketone via an enolate is shown below:

This image is a general representation and not specific to Cyclohexanone, 6-acetyl-2,2,5-trimethyl-.

A study on the methylation of 2-methylcyclohexanone (B44802) highlights the challenges in controlling regioselectivity, where reaction conditions dictate the formation of either the 2,2- or 2,6-dimethyl product. researchgate.net This underscores the importance of carefully controlled conditions for the selective acetylation of 2,2,5-trimethylcyclohexanone.

| Condition | Base | Temperature | Expected Major Enolate | Potential Acetylation Product |

| Kinetic | Lithium Diisopropylamide (LDA) | -78 °C | Less substituted (at C6) | Cyclohexanone, 6-acetyl-2,2,5-trimethyl- |

| Thermodynamic | Sodium Ethoxide | Room Temperature | More substituted (at C3) | Cyclohexanone, 3-acetyl-2,2,5-trimethyl- |

Acylation Reactions of 2,2,5-Trimethylcyclohexanone Precursors

General Approaches to the Functionalization of Cyclohexanone Scaffolds Relevant to Cyclohexanone, 6-acetyl-2,2,5-trimethyl-

Beyond the direct synthesis, the functionalization of the pre-formed Cyclohexanone, 6-acetyl-2,2,5-trimethyl- or its precursors opens up pathways to a variety of derivatives.

The presence of two carbonyl groups in Cyclohexanone, 6-acetyl-2,2,5-trimethyl- provides multiple sites for further α-alkylation. The relative acidity of the α-protons will dictate the regioselectivity of these reactions. The protons α to both carbonyl groups (at the acetyl methyl group and potentially at C5) would be the most acidic and thus the most likely sites for deprotonation and subsequent alkylation. The choice of base and reaction conditions would be critical to achieve selective functionalization. ubc.canih.gov

Both the ring ketone and the acetyl ketone functionalities are susceptible to nucleophilic attack. nih.govresearchgate.net The relative reactivity of these two carbonyl groups towards nucleophiles would depend on steric and electronic factors. The ring carbonyl at C1 is more sterically hindered due to the adjacent gem-dimethyl group at C2 and the methyl group at C5. In contrast, the acetyl carbonyl is generally more electrophilic and less sterically encumbered. Therefore, it is expected that nucleophilic addition would preferentially occur at the acetyl carbonyl.

Examples of nucleophilic addition reactions include:

Reduction: Using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would likely reduce the acetyl group to a hydroxyethyl (B10761427) group.

Grignard and Organolithium Reactions: Addition of organometallic reagents would lead to the formation of tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides would convert the carbonyl group to an alkene.

Reductive Transformations of the Ketone Functionality

The reduction of ketones is a fundamental transformation in organic synthesis. For cyclohexanone derivatives, this typically involves the conversion of the carbonyl group to a secondary alcohol. Common reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation. princeton.eduresearchgate.net In the case of Cyclohexanone, 6-acetyl-2,2,5-trimethyl-, two ketone functionalities are present, offering the potential for selective or complete reduction. However, no studies were found that document the selective or exhaustive reduction of this specific diketone, nor are there data tables detailing yields or stereochemical outcomes.

Oxidative Manipulations of the Cyclohexanone Ring

Oxidative cleavage or rearrangement of the cyclohexanone ring is a known synthetic strategy. A notable example is the Baeyer-Villiger oxidation, which converts a cyclic ketone into a lactone (a cyclic ester) using peroxy acids. msu.eduwiley-vch.de The regioselectivity of this reaction is predictable based on the migratory aptitude of the adjacent carbon atoms. For Cyclohexanone, 6-acetyl-2,2,5-trimethyl-, this reaction could theoretically lead to different lactone products. Despite the predictability of the mechanism, no published research was identified that specifically applies this or other oxidative manipulations to the ring of Cyclohexanone, 6-acetyl-2,2,5-trimethyl-.

Condensation Reactions Involving the Cyclohexanone Core

Condensation reactions are crucial for forming carbon-carbon bonds. Cyclohexanones, possessing alpha-hydrogens, are common substrates for these reactions. byjus.com

Aldol (B89426) Condensation Variants

The aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. masterorganicchemistry.comyoutube.com Cyclohexanone can undergo self-condensation or cross-condensation with other aldehydes or ketones. qiboch.comresearchgate.net The presence of multiple alpha-hydrogens and two carbonyl groups in Cyclohexanone, 6-acetyl-2,2,5-trimethyl- suggests a complex reactivity profile for aldol reactions. Nevertheless, a review of the literature did not yield any specific examples or studies of aldol condensation variants performed on this compound.

Mannich Reactions

The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone), formaldehyde, and a primary or secondary amine or ammonia, leading to the formation of β-amino-carbonyl compounds known as Mannich bases. researchgate.net While cyclohexanone is a common substrate for this reaction, there is no specific documentation or research data available for the Mannich reaction involving Cyclohexanone, 6-acetyl-2,2,5-trimethyl-.

Catalytic Hydrogenation and Dehydrogenation Approaches

Catalytic hydrogenation is a widely used method for the reduction of ketones to alcohols, as mentioned in section 3.2.3. chemrxiv.orgosti.govresearchgate.net Conversely, catalytic dehydrogenation can convert cyclohexanones into corresponding cyclohexenones or phenols. nih.govresearchgate.net The choice of catalyst and reaction conditions determines the product outcome. For instance, palladium-based catalysts are often used for dehydrogenation. nih.gov A thorough search did not uncover any studies detailing the specific conditions or outcomes for the catalytic hydrogenation or dehydrogenation of Cyclohexanone, 6-acetyl-2,2,5-trimethyl-.

Rearrangement Reactions of Cyclohexanone Derivatives

Cyclohexanone derivatives can undergo various rearrangement reactions, often acid-catalyzed, which lead to structurally diverse products. Examples include the Beckmann rearrangement of cyclohexanone oxime to form caprolactam and the Wagner-Meerwein rearrangement in related systems. msu.eduwiley-vch.de These reactions are highly dependent on the specific substitution pattern of the cyclohexanone ring. However, no literature could be found that describes any rearrangement reactions specifically starting from Cyclohexanone, 6-acetyl-2,2,5-trimethyl- or its immediate derivatives.

Derivatization Strategies for Obtaining Novel Cyclohexanone, 6-acetyl-2,2,5-trimethyl- Analogs

The structural complexity and synthetic potential of Cyclohexanone, 6-acetyl-2,2,5-trimethyl-, a β-diketone, make it a valuable precursor for the generation of a diverse array of novel analogs. The presence of two carbonyl groups and multiple alpha-carbon positions allows for a variety of chemical transformations, leading to the formation of spirocyclic systems, fused heterocycles, and various derivatives containing nitrogen, alkene, and alkyne functionalities. These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds.

Synthesis of Spirocyclic and Fused Heterocyclic Systems

The dicarbonyl nature of Cyclohexanone, 6-acetyl-2,2,5-trimethyl- offers a versatile platform for the construction of intricate spirocyclic and fused heterocyclic frameworks. Such structures are of significant interest in medicinal chemistry due to their rigid conformations and potential for novel biological activities.

Spirocyclic Systems: Spiro compounds can be synthesized from cyclic ketones through reactions with diols or dihalides. wikipedia.org For instance, the reaction of a cyclic ketone with a diol in the presence of an acid catalyst can lead to the formation of a spiroketal. wikipedia.org In the case of Cyclohexanone, 6-acetyl-2,2,5-trimethyl-, either the cyclohexanone carbonyl or the acetyl carbonyl could potentially undergo such a reaction. The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene, represents another pathway to spirocyclic oxetanes from cyclic ketones. rsc.org Furthermore, palladium-catalyzed α-carbonylative arylation has been described for the preparation of chiral spirocyclic β,β'-diketones.

Fused Heterocyclic Systems: β-Diketones are well-established precursors for the synthesis of a wide range of fused heterocyclic compounds, including pyrazoles, isoxazoles, and triazoles. ijpras.comnih.gov The general approach involves the condensation of the β-diketone with a binucleophilic reagent. For example, reaction with hydrazine (B178648) derivatives can yield pyrazole-fused systems, while hydroxylamine (B1172632) can lead to the formation of isoxazole-fused rings. An aromatization-driven acyl transfer-annulation of heteroaryl ketones has also been reported as a method for synthesizing N-fused heterocycles. nih.gov

| Precursor Type | Reagent Type | Resulting Heterocyclic System |

| β-Diketone | Hydrazine derivatives | Fused Pyrazole |

| β-Diketone | Hydroxylamine | Fused Isoxazole |

| Cyclic Ketone | Diols/Dihalides | Spiroketal |

| Cyclic Ketone | Alkenes (photochemical) | Spirocyclic Oxetane |

Preparation of Alkene and Alkyne Derivatives from Cyclohexanone Precursors

The carbonyl groups of Cyclohexanone, 6-acetyl-2,2,5-trimethyl- serve as handles for the introduction of carbon-carbon double and triple bonds, leading to alkene and alkyne derivatives, respectively. These transformations are fundamental in organic synthesis for carbon skeleton elaboration.

Alkene Derivatives: The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are classic methods for the conversion of ketones to alkenes. These reactions involve the treatment of the ketone with a phosphorus ylide. Depending on the ylide used, a variety of substituted alkenes can be synthesized. Aldol condensation, followed by dehydration, is another common route to α,β-unsaturated ketones.

Alkyne Derivatives: The synthesis of alkyne derivatives from ketones is more complex and often involves a multi-step sequence. One common method is the Corey-Fuchs reaction, which transforms a ketone into a terminal alkyne via a dibromoalkene intermediate. Alternatively, the Seyferth-Gilbert homologation can be used to convert a ketone directly into a terminal alkyne using a phosphonate (B1237965) reagent.

| Transformation | Reagent(s) | Product Type |

| Wittig Reaction | Phosphorus ylide | Alkene |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | Alkene |

| Aldol Condensation | Aldehyde/Ketone, Base/Acid | α,β-Unsaturated Ketone |

| Corey-Fuchs Reaction | CBr4, PPh3; then BuLi | Terminal Alkyne |

| Seyferth-Gilbert Homologation | Dimethyl (diazomethyl)phosphonate | Terminal Alkyne |

Formation of Nitrogen-Containing Derivatives (e.g., Amines, Imine/Enamine Intermediates)

The reactivity of the carbonyl groups in Cyclohexanone, 6-acetyl-2,2,5-trimethyl- allows for the incorporation of nitrogen atoms, leading to the formation of amines, imines, and enamines. These nitrogen-containing derivatives are valuable intermediates for further synthetic transformations and are also present in many biologically active molecules.

Imine and Enamine Formation: The reaction of a ketone with a primary amine yields an imine (Schiff base), while reaction with a secondary amine produces an enamine. chemistry-online.com These reactions are typically catalyzed by a mild acid. Enamines are particularly useful synthetic intermediates due to the nucleophilic character of their β-carbon atom, which allows for alkylation and acylation reactions. chemistry-online.comscribd.com For instance, the acetylation of cyclohexanone can be achieved via its pyrrolidine (B122466) enamine. chemistry-online.com

Enaminone Synthesis: The acetyl group of Cyclohexanone, 6-acetyl-2,2,5-trimethyl- can react with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone. researchgate.net Enaminones are versatile building blocks for the synthesis of various heterocyclic compounds. wpmucdn.com They can also be synthesized by the reaction of a dione (B5365651) with an ammonium (B1175870) salt in a neat reaction. wpmucdn.com

Reductive Amination: Amines can be synthesized from ketones via reductive amination. This process involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride.

| Starting Material | Reagent(s) | Intermediate | Final Product |

| Ketone | Primary Amine | Imine | - |

| Ketone | Secondary Amine | Enamine | - |

| Acetyl Group | DMF-DMA | - | Enaminone |

| Diketone | Ammonium Acetate | - | Enaminone |

| Ketone | Amine, Reducing Agent | Imine/Enamine | Amine |

Mechanistic Investigations and Reactivity Studies of Cyclohexanone, 6 Acetyl 2,2,5 Trimethyl and Its Analogs

Elucidation of Reaction Pathways and Transition States

The prediction of reaction outcomes for complex molecules like 6-acetyl-2,2,5-trimethyl-cyclohexanone hinges on a detailed understanding of reaction pathways and the relative energies of their associated transition states. Computational and experimental studies on analogous systems have illuminated the critical factors that stabilize or destabilize these transient structures, thereby dictating reaction rates and product distributions.

Stereoelectronic effects, which pertain to the influence of orbital alignment on the energy of a molecule or transition state, are paramount in dictating the stereochemical course of reactions in cyclohexanone (B45756) systems. Nucleophilic additions to the carbonyl group, for instance, are not governed by steric hindrance alone. The trajectory of the incoming nucleophile is significantly influenced by stabilizing interactions between the orbitals of the approaching nucleophile and the existing bonds within the cyclohexanone ring.

One widely applied model posits that a bonding interaction between an anti-periplanar axial C-H sigma (σ) bond and the developing sigma antibonding orbital (σ*) of the new bond being formed between the nucleophile and the carbonyl carbon can stabilize the transition state. pitt.edu This interaction favors the axial delivery of the nucleophile. pitt.eduresearchgate.net In the case of 6-acetyl-2,2,5-trimethyl-cyclohexanone, the presence of axial C-H bonds at C-4 and C-6 would contribute to the stabilization of an axial attack transition state. However, this effect must compete with formidable steric hindrance.

Theoretical models and computational analyses are used to evaluate the electrostatic potential of the carbonyl-containing molecule. pitt.edu These calculations can predict that a negatively charged nucleophile will be attracted to the more electrostatically positive face of the carbonyl group, providing an alternative framework for rationalizing facial selectivity. pitt.edu

Catalysis provides a powerful tool to overcome high activation barriers and steer reactions toward specific stereochemical outcomes, which is particularly crucial for sterically congested molecules like 6-acetyl-2,2,5-trimethyl-cyclohexanone. Both organocatalysis and metal-based catalysis have been shown to be effective in reactions involving substituted cyclohexanones.

Organocatalysts, such as proline and its derivatives, can activate substrates through the formation of enamine or iminium ion intermediates, facilitating reactions like aldol (B89426) and Michael additions with high stereoselectivity. researchgate.net For example, a pseudo three-component reaction using DBU as an organocatalyst has been developed for the synthesis of highly substituted cyclohexanones under mild, solvent-free conditions. chemistryresearches.ir

Transition metal catalysts, including those based on rhodium, ruthenium, and palladium, are highly effective in a variety of transformations. Bimetallic catalysts, such as Rh-Ni systems, have demonstrated enhanced efficiency in the reductive amination of cyclohexanone, a reaction of significant industrial relevance. mdpi.com The addition of a second metal like nickel can improve catalyst dispersion and surface properties, leading to higher conversion rates. mdpi.com Similarly, bifunctional ruthenium catalysts have been employed in asymmetric transfer hydrogenation (ATH) reactions to produce enantiomerically enriched substituted cyclohexanones. mdpi.com The chemoselectivity and enantioselectivity of these catalytic reductions are sensitive to the specific substitution pattern on the cyclohexenone ring. mdpi.com

| Catalyst System | Reaction Type | Effect on Cyclohexanone Derivatives |

| (S,S)-Noyori-Ru Catalyst | Asymmetric Transfer Hydrogenation | High enantioselectivity in the reduction of cyclohexenones to chiral allylic alcohols. mdpi.com |

| DBU (Organocatalyst) | Pseudo three-component reaction | Efficient synthesis of highly substituted cyclohexanones with high yields. chemistryresearches.ir |

| Rh-Ni/SiO₂ (Bimetallic) | Reductive Amination | Increased conversion rates compared to monometallic catalysts; high selectivity for cyclohexylamine. mdpi.com |

| FeCl₃/DMSO | Aerobic Oxidation | Catalyzes the oxidation of α-substituted cyclohexanones, even with steric hindrance. researchgate.net |

Influence of Substituents and Conformation on Reactivity

The conformation of the cyclohexane (B81311) ring and the nature of its substituents are inextricably linked to its reactivity. The chair conformation, which minimizes angle and torsional strain, is the most stable arrangement. youtube.com Substituents can occupy either axial or equatorial positions, and the equilibrium between these conformers has profound chemical consequences.

The 2,2,5-trimethyl substitution pattern on the target molecule imposes significant steric constraints. Large substituents preferentially occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions—steric repulsion between an axial substituent and the two axial hydrogens on the same face of the ring. msu.edupressbooks.pub

In 6-acetyl-2,2,5-trimethyl-cyclohexanone, the gem-dimethyl group at the C-2 position creates a major steric shield. This is exemplified in the related compound, 2,2,6-trimethylcyclohexanone, which fails to form a cyanohydrin in good yield, whereas the unsubstituted cyclohexanone reacts readily. learncbse.inbyjus.com The three methyl groups at the α- and β-positions sterically hinder the nucleophilic attack on the carbonyl carbon. learncbse.inbyjus.com This steric congestion would dramatically reduce the rate of nucleophilic addition to the ring carbonyl and likely favor attack at the less hindered acetyl group carbonyl, depending on the reaction conditions and the nature of the nucleophile.

| Compound | Reaction with HCN | Outcome | Reason |

| Cyclohexanone | Forms cyanohydrin | Good yield | Unhindered access to the carbonyl carbon. learncbse.inbyjus.com |

| 2,2,6-Trimethylcyclohexanone | Does not form cyanohydrin | Very low to no yield | Severe steric hindrance from three methyl groups blocks nucleophilic attack. learncbse.inbyjus.com |

The acetyl group at the C-6 position exerts a significant electronic influence on the molecule. As an electron-withdrawing group, it increases the electrophilicity of the ring carbonyl carbon via an inductive effect (-I). This makes the ring carbonyl more susceptible to nucleophilic attack, although this electronic activation is counteracted by the steric hindrance discussed previously.

Furthermore, the acetyl group enhances the acidity of the α-hydrogen at the C-6 position. This facilitates the formation of an enolate at this position under basic conditions, which can then participate in a variety of subsequent reactions, such as alkylation or aldol condensation. The reactivity is a balance between steric and electronic factors; the electron-withdrawing nature of a substituent generally increases the reactivity of a carbonyl group towards nucleophiles. learncbse.in

Elimination reactions, particularly the bimolecular E2 mechanism, have stringent stereoelectronic requirements. For an E2 reaction to occur in a cyclohexane system, the leaving group and a hydrogen atom on an adjacent carbon (a β-hydrogen) must be oriented anti-periplanar to each other. chemistrysteps.comfiveable.me In a chair conformation, this geometric constraint means that both the leaving group and the β-hydrogen must be in axial positions. chemistrysteps.comlibretexts.orgchemistrysteps.com

This requirement has significant consequences for the regioselectivity of elimination reactions in derivatives of 6-acetyl-2,2,5-trimethyl-cyclohexanone. For example, if a hydroxyl group were introduced at C-1 and converted into a good leaving group (e.g., a tosylate), elimination would be highly dependent on the conformation. An E2 elimination to form a double bond between C-1 and C-6 would require the leaving group at C-1 and the hydrogen at C-6 to both be axial. If the conformation required to achieve this trans-diaxial arrangement is energetically unfavorable due to other steric interactions, the rate of the E2 reaction will be significantly reduced. chemistrysteps.com This principle can override Zaitsev's rule, which predicts the formation of the most substituted alkene; instead, the product distribution is dictated by which β-hydrogens can achieve an anti-periplanar alignment with the leaving group. libretexts.org

Advanced Characterization Techniques in the Study of Cyclohexanone, 6 Acetyl 2,2,5 Trimethyl

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental to the unequivocal determination of a molecule's structure. By probing how the compound interacts with electromagnetic radiation, chemists can map its atomic framework and identify its functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : This technique would identify the number of distinct proton environments in Cyclohexanone (B45756), 6-acetyl-2,2,5-trimethyl-, their relative numbers (integration), their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The spectrum would be expected to show distinct signals for the three methyl groups, the protons on the cyclohexanone ring, and the acetyl group protons. The chemical shifts and coupling patterns would be crucial for establishing the relative stereochemistry of the substituents.

¹³C NMR Spectroscopy : A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. For Cyclohexanone, 6-acetyl-2,2,5-trimethyl-, one would expect to observe signals corresponding to the two carbonyl carbons (from the cyclohexanone ring and the acetyl group), the quaternary carbons, the methine carbon, the methylene (B1212753) carbons, and the methyl carbons, each with a characteristic chemical shift.

2D NMR Techniques : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to trace the proton network through the cyclohexanone ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H NMR Data for Cyclohexanone, 6-acetyl-2,2,5-trimethyl- (Note: This table is predictive and for illustrative purposes only, as experimental data is not available.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (acetyl) | ~2.1 | Singlet | 3H |

| CH₃ (C5) | ~0.9 | Doublet | 3H |

| CH₃ (C2) | ~1.0 | Singlet | 3H |

| CH₃ (C2) | ~1.1 | Singlet | 3H |

| Ring Protons (CH₂) | 1.2 - 2.0 | Multiplets | 4H |

| Ring Proton (CH at C5) | ~2.2 | Multiplet | 1H |

| Ring Proton (CH at C6) | ~2.8 | Multiplet | 1H |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of Cyclohexanone, 6-acetyl-2,2,5-trimethyl- would be expected to exhibit strong absorption bands characteristic of its two carbonyl groups. The precise wavenumber of these absorptions can provide clues about the electronic environment and ring strain.

Table 2: Expected IR Absorption Bands for Cyclohexanone, 6-acetyl-2,2,5-trimethyl- (Note: This table is predictive and for illustrative purposes only, as experimental data is not available.)

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone, acetyl) | 1705 - 1725 | Strong |

| C=O (Ketone, cyclohexanone) | 1700 - 1720 | Strong |

| C-H (sp³ alkanes) | 2850 - 3000 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound. For Cyclohexanone, 6-acetyl-2,2,5-trimethyl-, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₁H₁₈O₂) by providing a highly accurate mass measurement of the molecular ion. The electron ionization (EI) mass spectrum would show a characteristic fragmentation pattern, likely involving the loss of the acetyl group, methyl groups, and cleavage of the cyclohexanone ring, which would further support the proposed structure.

Chromatographic Methods for Compositional and Purity Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Resolution and Identification

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for analyzing volatile compounds like Cyclohexanone, 6-acetyl-2,2,5-trimethyl-. In a research or industrial setting, GC-MS would be used to determine the purity of a synthesized batch of the compound, identify any byproducts from the chemical reaction, or detect its presence in complex mixtures such as essential oils. mdpi.comsemanticscholar.org The retention time from the GC would provide a characteristic value for the compound under specific analytical conditions, while the mass spectrum would confirm its identity.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is another key separation technique, particularly useful for compounds that are not sufficiently volatile for GC. For Cyclohexanone, 6-acetyl-2,2,5-trimethyl-, HPLC could be used for purity assessment and for quantifying the amount of the compound in a sample. A suitable stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase would be selected to achieve optimal separation. A detector, such as a UV detector (as ketones have a weak n→π* transition in the UV region), would be used for detection and quantification.

Computational and Theoretical Chemistry Studies on Cyclohexanone, 6 Acetyl 2,2,5 Trimethyl Systems

Molecular Modeling and Conformational Analysis

Force Field Calculations (e.g., MM2) for Energy Minimization

Force field calculations, such as those using the MM2 (Molecular Mechanics 2) force field, are a common starting point for computational analysis. wikipedia.org These methods are based on classical mechanics and treat molecules as a collection of atoms held together by springs representing the bonds. The total potential energy of the molecule is calculated as a sum of terms that describe bond stretching, angle bending, torsional strains, and non-bonded interactions (van der Waals forces and electrostatic interactions). nih.gov

Energy minimization is a key application of force field calculations. By adjusting the geometry of the molecule, the algorithm seeks to find the lowest energy conformation, which corresponds to the most stable structure. For Cyclohexanone (B45756), 6-acetyl-2,2,5-trimethyl-, MM2 calculations can be employed to determine the preferred orientations of the acetyl and trimethyl groups (axial vs. equatorial) and to calculate the steric energy of the molecule. The MM2 force field is particularly well-suited for the conformational analysis of hydrocarbons and other small organic molecules. wikipedia.org

A hypothetical energy minimization of Cyclohexanone, 6-acetyl-2,2,5-trimethyl- using MM2 could yield data such as the following:

| Parameter | Value |

| Steric Energy (kcal/mol) | Value |

| Bond Stretching Energy (kcal/mol) | Value |

| Angle Bending Energy (kcal/mol) | Value |

| Torsional Energy (kcal/mol) | Value |

| Van der Waals Energy (kcal/mol) | Value |

| Dipole Moment (Debye) | Value |

Note: The values in this table are illustrative and would need to be calculated using specialized software.

Prediction of Stable Conformations and Energetic Landscapes

Beyond simple energy minimization, computational methods can be used to explore the entire energetic landscape of a molecule. This involves identifying all possible stable conformations (local minima on the potential energy surface) and the transition states that connect them. For Cyclohexanone, 6-acetyl-2,2,5-trimethyl-, this would involve mapping the energy changes associated with ring flipping and the rotation of the acetyl group.

The chair conformation is the most stable for cyclohexane (B81311) and its derivatives. dalalinstitute.com However, the presence of bulky substituents like the trimethyl and acetyl groups can lead to significant steric strain, which influences the equilibrium between different chair conformations. The energetic landscape would reveal the energy barriers for these conformational changes. A detailed conformational analysis would consider the relative energies of conformers where the substituents are in axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize steric interactions. youtube.com

Electronic Structure Calculations

Electronic structure calculations are based on quantum mechanics and provide a more detailed understanding of the electronic properties of a molecule. These methods can be used to investigate reaction mechanisms, predict spectroscopic properties, and analyze chemical bonding.

Semi-empirical Methods (e.g., AM1, PM3) for Reaction Mechanism Investigations

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), offer a compromise between the accuracy of ab initio methods and the speed of force field calculations. uni-muenchen.deuomustansiriyah.edu.iq These methods are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify the calculations. nih.gov

AM1 and PM3 are particularly useful for studying the reaction mechanisms of organic molecules. ucsb.edu For Cyclohexanone, 6-acetyl-2,2,5-trimethyl-, these methods could be used to model reactions such as enolate formation, aldol (B89426) condensation, or nucleophilic addition to the carbonyl group. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a reaction. PM3 is a reparameterization of AM1 and is often used for organic molecules. uomustansiriyah.edu.iqnih.gov

A hypothetical study on the enolization of Cyclohexanone, 6-acetyl-2,2,5-trimethyl- using AM1 or PM3 could generate the following data:

| Parameter | AM1 | PM3 |

| Heat of Formation (keto form) (kcal/mol) | Value | Value |

| Heat of Formation (enol form) (kcal/mol) | Value | Value |

| Activation Energy (kcal/mol) | Value | Value |

Note: The values in this table are illustrative and would need to be calculated using specialized software.

Density Functional Theory (DFT) for Detailed Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method that has become a standard tool in computational chemistry. nih.gov DFT methods calculate the electronic structure of a molecule based on its electron density, which is a function of three spatial coordinates. This approach is generally more accurate than semi-empirical methods and can provide detailed information about electronic properties and reactivity. nih.gov

For Cyclohexanone, 6-acetyl-2,2,5-trimethyl-, DFT calculations can be used to determine a wide range of properties, including:

Optimized geometry: Providing precise bond lengths and angles.

Electronic energies: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity. The HOMO-LUMO gap is an indicator of the molecule's stability. nih.gov

Electrostatic potential: Revealing the electron-rich and electron-poor regions of the molecule, which can be used to predict the sites of electrophilic and nucleophilic attack. researchgate.net

Spectroscopic properties: Such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the structure of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Related Cyclohexanone Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational drug design and materials science. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a physical property. ajol.info These models are developed by finding statistical correlations between calculated molecular descriptors and experimentally measured activities. acs.org

While no specific QSAR studies on Cyclohexanone, 6-acetyl-2,2,5-trimethyl- are readily available, numerous studies have been conducted on related cyclohexanone derivatives, highlighting their potential as antimicrobial and anticancer agents. wisdomlib.orgumsida.ac.idmdpi.com

In a typical QSAR study of cyclohexanone derivatives, a range of molecular descriptors would be calculated, including:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Geometrical descriptors: Which relate to the three-dimensional shape of the molecule.

Electronic descriptors: Such as dipole moment, partial atomic charges, and HOMO/LUMO energies.

Physicochemical descriptors: Such as hydrophobicity (logP) and molar refractivity.

These descriptors would then be correlated with a measured biological activity, for example, the minimum inhibitory concentration (MIC) against a particular bacterial strain. The resulting QSAR model could then be used to predict the activity of new, unsynthesized cyclohexanone derivatives and to guide the design of more potent compounds. For instance, studies on other substituted benzamides have shown that antimicrobial activity can be modeled using topological and shape indices. nih.gov

A hypothetical QSAR equation for a series of antimicrobial cyclohexanone derivatives might look like:

log(1/MIC) = c₀ + c₁(logP) + c₂(LUMO) + c₃*(Molecular Weight)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the statistical analysis. Such a model could reveal, for example, that increasing hydrophobicity and decreasing the LUMO energy leads to higher antimicrobial activity.

Applications in Advanced Organic Synthesis Research and Materials Science

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The strategic importance of the acetylated trimethylcyclohexanone (B1229504) framework lies in its function as a versatile building block. The inherent functionality—a ketone and an acetyl group on a sterically defined cyclohexane (B81311) ring—provides chemists with a powerful tool for constructing intricate molecular architectures.

Building Block for Natural Product Synthesis (e.g., Damascenone Intermediates)

One of the most notable applications of this chemical family is in the synthesis of damascenones, a group of potent and highly prized fragrance compounds known as rose ketones. wikipedia.org These compounds are major contributors to the aroma of roses and are used extensively in perfumery. wikipedia.org The synthesis of β-damascenone, for example, can involve intermediates that are structurally very similar to 6-acetyl-2,2,5-trimethylcyclohexanone.

A common synthetic strategy involves a Diels-Alder reaction to construct the core trimethylcyclohexene ring, followed by functional group manipulations to introduce the acetyl group and achieve the correct oxidation state. For instance, the reaction between penta-1,3-diene and 3-bromo-4-methylpent-3-en-2-one, catalyzed by aluminum chloride, yields stereoisomeric 4-acetyl-4-bromo-3,5,5-trimethylcyclohexenes. Subsequent dehydrobromination of these intermediates leads to 1-acetyl-2,6,6-trimethylcyclohexa-1,3-diene, a direct precursor that can be condensed with acetaldehyde (B116499) to produce β-damascenone. Another route starts with 1,3-pentadiene (B166810) and 4-methyl-3-penten-2-one to generate 1-(2,6,6,-trimethyl cyclohexyl-3-alkenyl)-butanone, which is then isomerized and condensed with acetaldehyde to form the final product. These multi-step syntheses highlight the role of acetylated trimethylcyclohexanone derivatives as crucial intermediates.

Table 1: Key Intermediates in Damascenone Synthesis

| Starting Materials | Key Intermediate | Target Molecule |

|---|---|---|

| Penta-1,3-diene + 3-bromo-4-methylpent-3-en-2-one | 4-acetyl-4-bromo-3,5,5-trimethylcyclohexenes | β-Damascenone |

| 1,3-Pentadiene + 4-methyl-3-penten-2-one | 1-(2,6,6,-trimethyl cyclohexyl-3-alkenyl)-butanone | β-Damascenone |

These pathways underscore the value of the acetyl-trimethyl-cyclohexanone scaffold in building the complex carbon framework of high-value natural products.

Precursor for Advanced Fragrance and Agrochemical Synthesis

The utility of the 6-acetyl-2,2,5-trimethylcyclohexanone motif extends beyond damascenones into a broader range of fragrance chemicals. The core structure is a versatile platform for creating diverse odor profiles. Synthetic modifications of the cyclohexanone (B45756) ring and its substituents can lead to a wide array of aroma chemicals. While the primary documented application is within the fragrance industry, the reactive nature of the cyclohexanone moiety suggests potential, though less explored, applications in the synthesis of agrochemical compounds. The structural features could be adapted to create molecules with desired biological activity, although this remains an area for future research. The vast majority of current literature focuses on its role as a precursor to fragrance ingredients used in perfumes, cosmetics, soaps, and detergents. arkat-usa.org

Derivatization for Novel Chemical Entities

The derivatization of 6-acetyl-2,2,5-trimethylcyclohexanone and related structures is a key area of research aimed at generating novel molecules with specific, tailored functionalities. By chemically modifying the ketone, the acetyl group, or the cyclohexane ring itself, researchers can fine-tune the properties of the resulting compounds.

Development of Materials with Tailored Properties

While the predominant application of acetylated trimethylcyclohexanones is in fragrance synthesis, the structural rigidity and functionality of the cyclohexanone core make it a candidate for materials science research. The development of polymers, liquid crystals, or other advanced materials often relies on building blocks with well-defined stereochemistry and reactive handles for polymerization or cross-linking. The ketone and acetyl groups on the 6-acetyl-2,2,5-trimethylcyclohexanone scaffold could serve as such points of attachment or modification. However, based on currently available scientific literature, the exploration of this compound and its direct derivatives for creating materials with tailored properties is not a widely documented field of research. Its potential in this area remains largely theoretical and presents an opportunity for future investigation.

Exploration of Enantiospecific Syntheses

The stereochemistry of substituted cyclohexanones is crucial in determining their biological activity and sensory properties. Consequently, the development of enantiospecific syntheses—methods that produce a single, desired enantiomer of a chiral molecule—is a significant goal in organic chemistry. Research in this area has explored complex transformations of related acetylated cyclohexanone systems.

For example, an enantioconvergent synthesis has been developed for (-)-(S)- and (+)-(R)-2-acetyl-3,6-dihydroxycyclohex-2-enone. nih.gov This process starts with a racemic (a 1:1 mixture of enantiomers) starting material and cleverly converts it into a single, enantiomerically pure product. The key steps involve the conversion of the racemic mixture into a mixture of diastereomers, which can be separated, followed by an equilibration step that converts the unwanted diastereomer into the desired one. nih.gov Such sophisticated synthetic strategies are indicative of the high level of interest in controlling the precise three-dimensional structure of these molecules. Other research has focused on asymmetric catalysis, using chiral catalysts to produce optically active 2-acyl-2-hydroxy cyclohexanones with high enantioselectivity. organic-chemistry.org These methods are vital for accessing specific stereoisomers to study their unique properties and for the synthesis of complex chiral targets like pharmaceuticals and fine chemicals. organic-chemistry.orgmdpi.com

Table 2: Compound Names

| Compound Name |

|---|

| Cyclohexanone, 6-acetyl-2,2,5-trimethyl- |

| Damascenone |

| β-Damascenone |

| δ-Damascone |

| β-Damascone |

| Penta-1,3-diene |

| 3-bromo-4-methylpent-3-en-2-one |

| Aluminum chloride |

| 4-acetyl-4-bromo-3,5,5-trimethylcyclohexenes |

| 1-acetyl-2,6,6-trimethylcyclohexa-1,3-diene |

| Acetaldehyde |

| 4-methyl-3-penten-2-one |

| 1-(2,6,6,-trimethyl cyclohexyl-3-alkenyl)-butanone |

| 2,6-dimethylcyclohexanone |

| 2,2,6-trimethylcyclohexanone |

| (-)-(S)-2-acetyl-3,6-dihydroxycyclohex-2-enone |

| (+)-(R)-2-acetyl-3,6-dihydroxycyclohex-2-enone |

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and the maximization of resource efficiency. Future research on the synthesis of Cyclohexanone (B45756), 6-acetyl-2,2,5-trimethyl- should focus on developing environmentally benign methodologies.

Current synthetic routes for substituted cyclohexanones often rely on traditional methods that may involve harsh reaction conditions, toxic solvents, and the generation of significant waste. researchgate.netchemistryresearches.ir Future approaches should aim to overcome these limitations. Key areas for development include:

Catalytic Systems: The exploration of novel, highly efficient, and recyclable catalysts is paramount. This includes the use of inexpensive and readily available materials as catalysts under solvent-free conditions. chemistryresearches.ir The goal is to achieve high yields with minimal environmental impact. researchgate.net

Alternative Reaction Media: Replacing volatile and hazardous organic solvents with greener alternatives such as water-ethanol mixtures or ionic liquids can significantly improve the environmental profile of the synthesis. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly route to complex molecules. Future research could explore the identification or engineering of enzymes capable of catalyzing the synthesis of Cyclohexanone, 6-acetyl-2,2,5-trimethyl-.

The successful implementation of these green chemistry principles will not only make the synthesis of this compound more sustainable but also potentially more cost-effective for large-scale production.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deep understanding of reaction mechanisms is crucial for controlling chemical transformations and designing more efficient synthetic routes. Ultrafast spectroscopy techniques, operating on picosecond and femtosecond timescales, provide unparalleled insight into the transient species and rapid molecular dynamics that govern chemical reactions. nih.govuci.eduacs.org

The photochemistry of cyclic ketones, such as cyclohexanone, is known to be complex, involving rapid processes like α-cleavage (Norrish Type-I reaction), intersystem crossing, and internal conversion. nih.govuci.eduacs.org Future research on Cyclohexanone, 6-acetyl-2,2,5-trimethyl- should employ ultrafast transient absorption spectroscopy to elucidate the intricate details of its photochemical and photophysical behavior.

Key research questions to be addressed include:

Initial Photochemical Events: What are the primary photochemical pathways following photoexcitation? What are the timescales for key events such as C-C bond cleavage and the formation of transient intermediates? nih.govuci.edu

Influence of Substituents: How do the acetyl and trimethyl substituents on the cyclohexanone ring influence the excited-state dynamics and reaction pathways compared to unsubstituted cyclohexanone?

Solvent Effects: How does the solvent environment affect the lifetimes of excited states and the distribution of photoproducts?

By unraveling the mechanistic details of its transformations, researchers can gain the knowledge needed to precisely control the outcomes of reactions involving Cyclohexanone, 6-acetyl-2,2,5-trimethyl-, potentially leading to the development of novel photochemical applications.

Computational Design of Novel Catalysts for Cyclohexanone, 6-acetyl-2,2,5-trimethyl- Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern catalyst design. sciopen.com DFT calculations can provide detailed insights into reaction mechanisms, predict the activity and selectivity of catalysts, and guide the rational design of new catalytic systems. sciopen.com

Future research should leverage computational modeling to design novel catalysts for specific transformations of Cyclohexanone, 6-acetyl-2,2,5-trimethyl-, such as selective hydrogenation, oxidation, or C-C bond functionalization. For instance, in the context of hydrogenation, DFT can be used to investigate the catalytic cycle, identify the rate-determining step, and understand the role of the catalyst support. sciopen.com

Specific avenues for computational research include:

Screening of Catalyst Materials: High-throughput screening of various metal and metal-oxide catalysts can be performed computationally to identify promising candidates with high activity and selectivity for desired transformations.

Understanding Structure-Activity Relationships: DFT can be used to establish correlations between the geometric and electronic structure of a catalyst and its performance, providing valuable principles for catalyst design. sciopen.com

Designing Single-Atom Catalysts: The unique properties of single-atom catalysts can be explored computationally to design highly efficient and selective catalysts for the transformation of Cyclohexanone, 6-acetyl-2,2,5-trimethyl-. sciopen.com

By combining computational design with experimental validation, researchers can accelerate the discovery of novel and highly effective catalysts, enabling a wider range of applications for this versatile molecule.

Integration of Machine Learning for Reaction Optimization and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid analysis of large datasets and the prediction of experimental outcomes. eurekalert.orgbeilstein-journals.org The integration of machine learning into the study of Cyclohexanone, 6-acetyl-2,2,5-trimethyl- holds immense promise for accelerating research and development.

Future research should focus on applying machine learning algorithms to:

Reaction Optimization: Machine learning models can be trained on experimental data to predict reaction yields and selectivities under different conditions (e.g., temperature, pressure, catalyst loading). beilstein-journals.orgduke.edu This allows for the efficient optimization of reaction conditions with a minimal number of experiments. duke.edu

Predicting Reaction Outcomes: AI-powered tools can predict the likely products of a chemical reaction given a set of reactants and reagents. eurekalert.org This can be particularly useful for exploring novel transformations of Cyclohexanone, 6-acetyl-2,2,5-trimethyl- and identifying promising new synthetic routes.

Catalyst Discovery: Machine learning can be used in conjunction with high-throughput screening to accelerate the discovery of new catalysts. By analyzing large datasets of catalyst performance, ML models can identify patterns and predict the properties of new, untested catalysts.

The synergy between machine learning, high-throughput experimentation, and traditional chemical research will undoubtedly lead to faster and more efficient discovery cycles in the study of Cyclohexanone, 6-acetyl-2,2,5-trimethyl- and other complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.